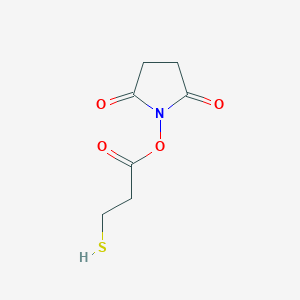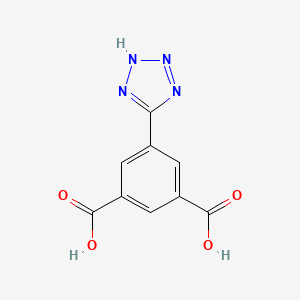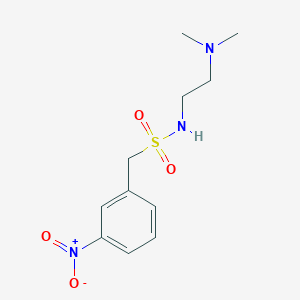
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)-
Descripción general
Descripción
“2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)-” is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is also known as 3-Mercaptopropanyl-N-hydroxysuccinimide ester . This compound is an aliphatic, heterobifunctional crosslinking reagent .
Synthesis Analysis
The synthesis of this compound involves a multitude of applications due to its functional groups . It can be used in the synthesis of protein-polymer conjugates and the synthesis of functionalized quantum dots . In addition to its use as a crosslinking agent, this material can also be used to install functional groups post-polymerization .Molecular Structure Analysis
The molecular structure of this compound includes a terminal N-hydroxysuccinimide (NHS) ester that can react with amines, and a terminal thiol that can react with thiols, alkenes, and alkynes . The free thiol can also be used to form self-assembled monolayers (SAMs) on gold surfaces .Chemical Reactions Analysis
The terminal N-hydroxysuccinimide (NHS) ester in the compound can react with amines while the terminal thiol can react with thiols, alkenes, and alkynes . The free thiol can also be used to form self-assembled monolayers (SAMs) on gold surfaces .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 318.4±44.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its storage temperature is 2-8°C . The pKa value is predicted to be 9.42±0.10 .Aplicaciones Científicas De Investigación
Electronic Structure and Spectra
- The electronic structures of both lactam and thione forms of monooxo and monomercapto derivatives of pyridines and pyrimidines, including 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)-, are discussed, with calculations showing agreement with experimental data on singlet-singlet transition energies (Kwiatkowski, 1971).
Photoelectron Spectroscopy
- Studies on photoelectron spectra demonstrate that compounds like 2,5-Pyrrolidinedione exist in various forms, with tautomers like hydroxy- and mercapto-forms being predominant in specific conditions (Cook et al., 1977).
Cross-linking and Pyrrole Autoxidation
- Research on the neurotoxic gamma-diketone metabolite 2,5-hexanedione (related to 2,5-Pyrrolidinedione) shows its reaction with amino acids to form pyrrole adducts and pyrrole autoxidation products, which are significant in understanding the mechanism of toxicity (Zhu et al., 1994).
Ring Halogenations
- 2,5-Pyrrolidinedione derivatives have been used as catalysts in ring halogenations of polyalkylbenzenes, showing their utility in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Zinc Alkyl Derivative Synthesis
- A study on mercapto-oxo containing reagents, including 2,5-Pyrrolidinedione derivatives, for the production of Zn-based nanoparticles, highlights its application in nanotechnology (Boyle et al., 2009).
Tautomeric Analysis
- Density functional theory (DFT) studies on the tautomerizations of 2,5-pyrrolidinedione and its analogs provide insights into its biologically and medicinally important heterocyclic structure (Sarkar et al., 2018).
Protein Binding and Neurotoxicity Studies
- Comparative studies on covalent protein binding of 2,5-hexanedione (related to 2,5-Pyrrolidinedione) and its derivatives provide insights into the molecular mechanisms of neurotoxicity (DeCaprio et al., 2009).
Safety and Hazards
The compound is labeled with the GHS02 symbol, indicating that it is flammable . The hazard statement is H226, which means it is flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P235 (Store in a well-ventilated place. Keep cool), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mecanismo De Acción
Target of Action
It is known to be a heterobifunctional crosslinking reagent , which suggests that it can bind to various biological targets, particularly proteins.
Mode of Action
This compound is an aliphatic, heterobifunctional crosslinking reagent . It contains two functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal thiol . The NHS ester can react with amines, typically those present in the side chains of lysine residues in proteins . The terminal thiol can react with thiols, alkenes, and alkynes . This dual reactivity allows it to crosslink various biological molecules, thereby altering their structure and function.
Análisis Bioquímico
Biochemical Properties
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- plays a crucial role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its terminal N-hydroxysuccinimide (NHS) ester and thiol groups. The NHS ester reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiols or react with alkenes and alkynes . These interactions are essential for the synthesis of protein-polymer conjugates and the functionalization of quantum dots.
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- on various cell types and cellular processes are significant. This compound influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of protein-polymer conjugates can alter the activity of enzymes and receptors, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- exerts its effects through covalent binding interactions with biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the thiol group can form disulfide bonds or react with alkenes and alkynes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored at 2-8°C, but its activity can decrease over time due to hydrolysis and oxidation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects are essential for determining the optimal dosage for various applications.
Metabolic Pathways
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the formation of protein-polymer conjugates can affect the activity of metabolic enzymes, leading to changes in metabolic pathways and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable covalent bonds with biomolecules also affects its distribution and activity within cells.
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The compound’s ability to form stable covalent bonds with biomolecules also influences its subcellular localization and activity.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-5-1-2-6(10)8(5)12-7(11)3-4-13/h13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBOEPMMEANMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729451 | |
| Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117235-10-6 | |
| Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)
![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)
![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)
![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)







